molecular formula C8H6ClFO2 B13335698 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)ethan-1-one

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)ethan-1-one

Cat. No.: B13335698
M. Wt: 188.58 g/mol
InChI Key: IGJAEERTJKKUQO-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)ethan-1-one is a chemical compound with the molecular formula C8H6ClFO2. It is an important intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound is characterized by the presence of chloro, fluoro, and hydroxy functional groups attached to a phenyl ring, making it a versatile building block in organic synthesis.

Preparation Methods

The synthesis of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 5-chloro-2-fluoro-4-hydroxybenzaldehyde.

    Reaction Conditions: The key reaction involves the acetylation of the starting material using acetic anhydride in the presence of a catalyst like sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents include acetic anhydride, sulfuric acid, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired products.

Scientific Research Applications

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)ethan-1-one has diverse applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is a precursor in the synthesis of various drugs, including anti-inflammatory and anti-cancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)ethan-1-one can be compared with similar compounds such as:

    1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one: This compound lacks the chloro group, which may affect its reactivity and biological activity.

    1-(5-Chloro-2-hydroxyphenyl)ethan-1-one: This compound lacks the fluoro group, which may influence its chemical properties and applications.

    1-(5-Bromo-2-hydroxyphenyl)ethan-1-one:

Properties

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

1-(5-chloro-2-fluoro-4-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H6ClFO2/c1-4(11)5-2-6(9)8(12)3-7(5)10/h2-3,12H,1H3

InChI Key

IGJAEERTJKKUQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)O)Cl

Origin of Product

United States

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